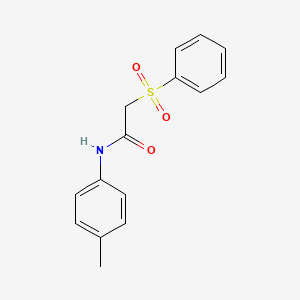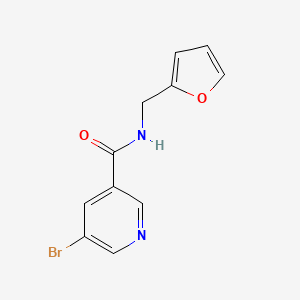
5-chloro-2-hydroxy-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazone compounds are a class of organic compounds characterized by their hydrazone functional group, with applications ranging from pharmaceuticals to materials science. The compound of interest is part of this class and has been explored for various properties and applications, albeit indirectly through studies on similar compounds.
Synthesis Analysis
The synthesis of hydrazone compounds typically involves the condensation reaction of a hydrazide with an aldehyde or ketone. An example includes the synthesis of similar compounds like 4-chloro-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide, where equimolar quantities of the respective aldehyde and hydrazide were reacted in suitable solvents such as methanol under reflux conditions (Cao, 2009).
Molecular Structure Analysis
The molecular structure of hydrazone compounds is characterized by X-ray diffraction analysis, revealing details such as dihedral angles between aromatic rings and the presence of intramolecular hydrogen bonding. For instance, the structure of (E)-4-Chloro-N′-(5-hydroxy-2-nitrobenzylidene)benzohydrazide displays an E configuration about the C=N bond and involves hydrogen bonding in its crystal structure (Cao, 2009).
Chemical Reactions and Properties
Hydrazone compounds undergo various chemical reactions, including redox reactions, and serve as ligands in coordination chemistry. They exhibit significant antimicrobial activities, with structure-activity relationships influenced by substituent groups on the aromatic rings, as seen in studies of closely related compounds (Han, 2013).
Physical Properties Analysis
The physical properties of hydrazone compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular arrangement and hydrogen bonding. The crystal packing and stabilization mechanisms, including π-π interactions and hydrogen bonding, have been detailed for related compounds, providing insights into their solid-state behaviors (Lei et al., 2011).
Chemical Properties Analysis
Hydrazone compounds exhibit varied chemical properties, including antioxidative and antibacterial activities, which are attributed to their structural features such as the presence of hydroxyl and nitro groups. These activities have been explored through studies on compounds with structural similarities, highlighting the potential of hydrazone compounds in biomedical applications (Sun et al., 2012).
Propriétés
IUPAC Name |
5-chloro-2-hydroxy-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O5/c15-9-1-4-13(20)11(6-9)14(21)17-16-7-8-5-10(19)2-3-12(8)18(22)23/h1-7,19-20H,(H,17,21)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELXRXRMPYXHRI-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=NNC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5585943.png)
![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5585949.png)
![2-benzyl-4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5585951.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5585965.png)
![4-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5585966.png)

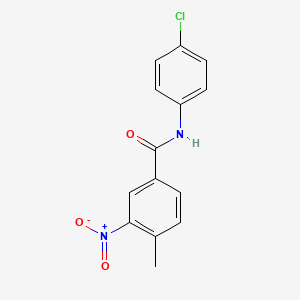
![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)
![2-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5585990.png)
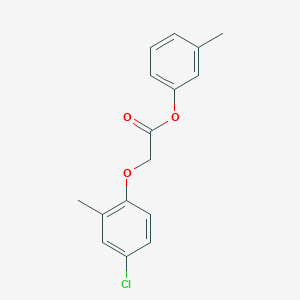
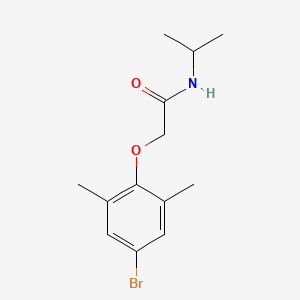
![[(3R*,4R*)-1-[4-(hydroxymethyl)benzoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5586021.png)
